molecular formula C11H14O B1595998 2,4'-Dimethylpropiophenone CAS No. 50390-51-7

2,4'-Dimethylpropiophenone

Cat. No. B1595998
Key on ui cas rn: 50390-51-7
M. Wt: 162.23 g/mol
InChI Key: VLKIRFAISMBUCB-UHFFFAOYSA-N
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Patent
US04352748

Procedure details

At 10° C. a solution of 75 g AlCl3 in 100 ml nitromethane is added to a mixture of 49 g isobutyroyl chloride, 50 ml nitromethane and 100 ml toluene, after which the mixture is stirred during one hour. Then the reaction mixture is poured out into ice and extracted with ether. The ether solution is washed neutral, dried and evaporated. The residue is distilled under diminished pressure to obtain p-tolyl isopropyl ketone in a yield of 90%. 11 g of this ketone, dissolved in 50 ml methanol, is added to a solution of 10 g NaBH4 in 100 ml methanol/water 1:1. The reaction mixture is stirred during one hour, after that poured out into water and extracted with ether. The solution in ether is dried on MgSO4 and evaporated. Raw 2-methyl-1-(p-tolyl)propanol-1 is obtained in a yield of 97%.
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:9])[CH:6]([CH3:8])[CH3:7].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[N+](C)([O-])=O>[CH:6]([C:5]([C:14]1[CH:15]=[CH:16][C:11]([CH3:17])=[CH:12][CH:13]=1)=[O:9])([CH3:8])[CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
49 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Stirring
Type
CUSTOM
Details
after which the mixture is stirred during one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the reaction mixture is poured out into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution is washed neutral
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under diminished pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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